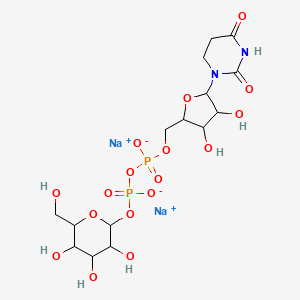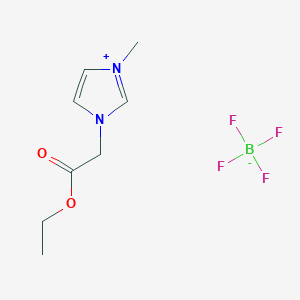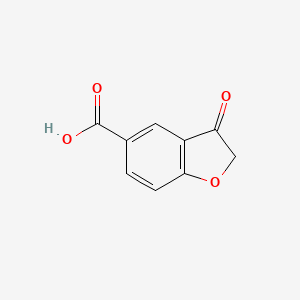
Ningnanmycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ningnanmycin is a microbial pesticide derived from the fermentation broth of Streptomyces noursei var. xichangensis. It is known for its comprehensive antifungal, antibacterial, and antiviral activities, making it a valuable agent in agricultural biotechnology[“]
Mécanisme D'action
Target of Action
Ningnanmycin primarily targets fungal pathogens and plant viruses[“]. It has been shown to inhibit the growth of fungal hyphae and disrupt the polymerization process of the tobacco mosaic virus (TMV) coat protein (TMV-CP)[“][“].
Mode of Action
This compound interacts with its targets by inducing morphological changes in fungal organelles, septa, and extracellular polysaccharides[“]. It targets ribosomes to disturb protein synthesis and influences biosynthetic functions in fungal hyphae. Additionally, it promotes the expression of pathogenesis-related proteins and enhances salicylic acid (SA) biosynthesis, inducing systemic resistance in host plants.
Result of Action
The biological effects of this compound include the inhibition of fungal growth and the enhancement of plant defense mechanisms. It induces systemic resistance in plants, leading to increased expression of pathogenesis-related proteins and enhanced activity of enzymes like phenylalanine ammonia-lyase (PAL), peroxidase (POD), and superoxide dismutase (SOD)[“].
Side Effects
While this compound is generally considered safe for agricultural use, potential side effects may include phytotoxicity if used in excessive amounts. However, studies have shown that it has low toxicity to plants and the environment.
Action Environment
The effectiveness of this compound can be influenced by environmental factors such as temperature, humidity, and soil conditions. Optimal conditions are required to maximize its antifungal and antiviral activities[“][“].
Physical Properties
State
Ningnanmycin is a solid at standard temperature and pressure (STP). It is typically isolated as a crystalline powder, which is common for many antibiotic compounds.
Color and Appearance
This compound appears as a white to off-white crystalline powder. The product is generally opaque, with a smooth appearance typical of finely powdered solids.
Melting Point and Boiling Point
Melting Point: this compound has a melting point of approximately 165 °C, indicating its thermal stability.
Boiling Point: The boiling point is not well-documented, but it is likely to decompose before reaching a boiling point due to its organic nature.
Solubility
This compound exhibits varying solubility depending on the solvent:
It is soluble in water, which is critical for its application as an antimicrobial agent.
Biochemical Properties
Ningnanmycin plays a significant role in biochemical reactions, particularly in plant defense mechanisms against viral infections. It interacts with several key biomolecules:
Pathogen-Related Proteins: this compound promotes the accumulation of pathogen-related proteins (PRs), which are markers of systemic acquired resistance (SAR) in plants. These include enzymes such as phenylalanine ammonia-lyase (PAL), peroxidase (POD), and superoxide dismutase (SOD) that enhance plant immunity against pathogens[“][“].
Viral Coat Proteins: The compound directly binds to the coat protein (CP) of the Tobacco Mosaic Virus (TMV), inhibiting its polymerization. This interaction leads to the disassembly of the CP, preventing the virus from protecting its RNA and thus reducing its pathogenicity[“][“].
Cellular Effects
This compound exerts several effects on plant cells:
Induction of Defense Responses: It enhances the expression of genes involved in plant defense mechanisms, including those related to immune signaling pathways. This results in increased resistance to viral infections and improved overall plant health[“][“].
Metabolic Activation: this compound activates redox and metabolic processes in infected tobacco plants, promoting the synthesis of salicylic acid (SA), which is crucial for plant defense .
Molecular Mechanism
The mechanism of action of this compound involves several steps:
Binding to Viral Proteins: this compound binds specifically to residues in the TMV coat protein, disrupting its structure and leading to disassembly from oligomeric forms into monomers. This prevents the virus from effectively protecting its RNA during infection[“].
Activation of Plant Defense Genes: The compound induces the expression of various defense-related genes and proteins, enhancing the plant's systemic acquired resistance. This includes upregulation of WRKY transcription factors and other signaling molecules involved in pathogen response[“][“].
Inhibition of Viral Replication: By destabilizing viral coat proteins, this compound effectively reduces viral RNA accumulation within host cells, thus limiting viral propagation.
Time Effect
The effects of this compound can change over time:
Immediate Effects: Initial exposure leads to rapid binding to viral proteins and immediate activation of plant defense responses.
Long-Term Effects: Over time, continuous treatment can lead to sustained expression of defense-related proteins and enhanced resistance against subsequent infections. However, prolonged exposure may also result in changes in gene expression profiles that could affect plant metabolism and growth[“][“].
Related Small Molecules
[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) ,Asperlicin D,2,3-Dibromosuccinic acid,1-(7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one,Acetyl-(D-Phe2)-GRF (1-29) amide (human),3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol,Nylidrin hydrochloride,3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol,HDL376,Ovalbumin (323-339) (chicken, japanese quail),Tetrahydropalmatrubine,8,8''-Bibaicalein,delta-Decalactone
Applications De Recherche Scientifique
Antifungal Activity in Agriculture
Application: Ningnanmycin is widely used as an antifungal agent in agriculture to control fungal diseases in crops such as tea and chrysanthemums[“].Mechanism: It inhibits fungal growth by inducing morphological changes in fungal hyphae and disrupting protein synthesis[“].
Antiviral Activity in Tobacco Plants
Application: this compound is used to control tobacco mosaic virus (TMV) in tobacco plants[“]. Mechanism: It activates plant defense signaling pathways, enhancing systemic resistance against TMV.
Enhancing Plant Defense Mechanisms
Application: this compound is applied to enhance the natural defense mechanisms of plants against pathogens. Mechanism: It promotes the expression of pathogenesis-related proteins and increases the activity of enzymes like phenylalanine ammonia-lyase (PAL), peroxidase (POD), and superoxide dismutase (SOD)[“].
Detection of Residues in Agricultural Products
Application: this compound residues are detected in tea and chrysanthemum using advanced analytical methods. Mechanism: Techniques like cation exchange solid phase extraction (SPE) combined with hydrophilic interaction chromatography tandem mass spectrometry (HILIC-MS/MS) are used for accurate detection[“].
Control of Rice Bacterial Blight
Application: this compound is used to control rice bacterial blight caused by Xanthomonas oryzae pv. oryzae. Mechanism: It inhibits the growth of the bacterial pathogen, reducing the incidence of the disease.
Prevention of Tea Leaf Spot
Application: this compound is applied to prevent tea leaf spot disease. Mechanism: It inhibits the growth of the pathogen Pseudopestalotiopsis camelliae-sinensis by disrupting its cellular processes[“].
Enhancing Crop Yield and Quality
Application: this compound is used to improve crop yield and quality by controlling various plant diseases. Mechanism: By reducing disease incidence, it ensures healthier plants and better-quality produce.
Environmental Impact Assessment
Application: Assessing the environmental impact of this compound use in agriculture. Mechanism: Studies focus on its degradation, persistence, and potential effects on non-target organisms.
Propriétés
Formule moléculaire |
C16H25N7O8 |
|---|---|
Poids moléculaire |
443.41 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-(4-amino-2-oxopyrimidin-1-yl)-4,5-dihydroxy-3-[[(2S)-3-hydroxy-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]oxane-2-carboxamide |
InChI |
InChI=1S/C16H25N7O8/c1-19-4-8(25)20-6(5-24)14(29)22-9-10(26)11(27)15(31-12(9)13(18)28)23-3-2-7(17)21-16(23)30/h2-3,6,9-12,15,19,24,26-27H,4-5H2,1H3,(H2,18,28)(H,20,25)(H,22,29)(H2,17,21,30)/t6-,9-,10-,11+,12-,15+/m0/s1 |
Clé InChI |
AMNAZJFEONUVTD-KEWDHRJRSA-N |
SMILES isomérique |
CNCC(=O)N[C@@H](CO)C(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)N)N2C=CC(=NC2=O)N)O)O |
SMILES canonique |
CNCC(=O)NC(CO)C(=O)NC1C(C(C(OC1C(=O)N)N2C=CC(=NC2=O)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Guanosine, N-(2-phenoxyacetyl)-3',5'-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-](/img/structure/B12329672.png)
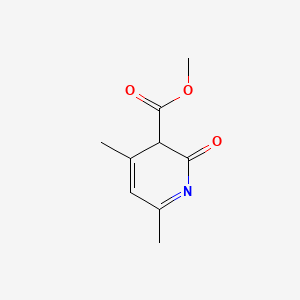
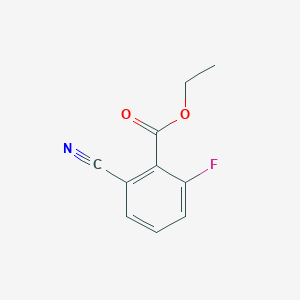
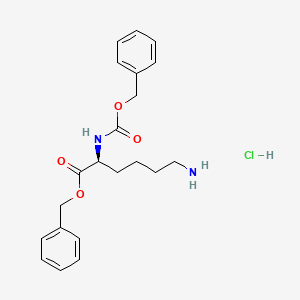
![7-Fluoro-2H-pyrano[3,2-b]pyridin-4(3H)-one](/img/structure/B12329709.png)
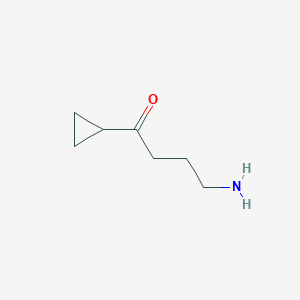
![(4S)-5-[[(2S)-1-[[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12329715.png)
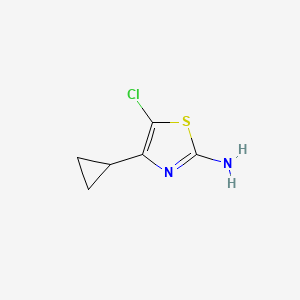
![6-Chloroisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12329721.png)
